Octadecylamine (ODA) is an organic molecule with a long hydrocarbon chain and an amine group. This combination of properties makes it a valuable intermediate in the synthesis of various organic compounds, including:
Due to its amphiphilic nature (having both water-loving and water-hating parts), ODA is useful in various material science applications:
ODA's ability to interact with specific molecules makes it relevant in environmental research:
The biological activity of octadecylamine includes its potential irritant effects on human skin and mucous membranes. While its toxicity is lower than that of low-grade amines, it can still cause sensitization reactions in some individuals upon contact . Studies have indicated that octadecylamine can influence cellular interactions and may play a role in enhancing the stability of certain formulations used in pharmaceuticals and cosmetics .
Octadecylamine can be synthesized through several methods:
Octadecylamine has diverse applications across various industries:
Research indicates that octadecylamine interacts with various substances during chemical processes. For example, it may be incompatible with isocyanates, halogenated organics, and peroxides . Its ability to form stable monolayers at interfaces has been studied using vibrational sum frequency spectroscopy techniques, highlighting its potential applications in surface chemistry and materials science .
Several compounds share structural similarities with octadecylamine. Below is a comparison highlighting their uniqueness:
Compound Name | Chemical Formula | Unique Characteristics |
---|---|---|
Hexadecylamine | Shorter carbon chain; used primarily in surfactants. | |
Dodecylamine | Even shorter chain; widely used as an emulsifier. | |
Tetradecanamine | Intermediate chain length; used in lubricants. | |
Stearamide | Amide derivative; used as a lubricant and emulsifier. |
Octadecylamine stands out due to its longer carbon chain compared to hexadecylamine and dodecylamine, which contributes to its unique surfactant properties and applications in various formulations. Its ability to act as both a surfactant and a corrosion inhibitor further differentiates it from similar compounds.
Octadecylamine has emerged as a significant modifier for enhancing carbon dioxide capture capacity in silica gel adsorbents through specific chemical and physical interactions [1] [2] [3]. The modification process involves wet impregnation of porous silica gel surfaces with octadecylamine, creating a heterogeneous adsorbent system that demonstrates superior carbon dioxide uptake compared to unmodified silica gel materials [1] [2].
The carbon dioxide capture mechanism operates through both physisorption and chemisorption processes when octadecylamine interacts with carbon dioxide molecules [3] [4]. Research has demonstrated that octadecylamine molecules with their long straight-chain fatty amine structure interact with carbon dioxide through the formation of carbamate species, where the primary amine group of octadecylamine reacts with carbon dioxide molecules to form stable adsorption complexes [5] [4]. This mechanism is particularly effective because octadecylamine provides nucleophilic sites that facilitate carbon dioxide binding through Lewis acid-base interactions [4].
Experimental investigations have revealed that the optimal octadecylamine loading significantly influences carbon dioxide adsorption performance [1] [3]. Studies show that twenty-five weight percent octadecylamine supported on silica gel achieves the highest carbon dioxide uptake of 2.45 weight percent carbon dioxide per adsorbent, representing a thirty-two percent improvement over pure silica gel which only adsorbs 1.85 weight percent carbon dioxide per adsorbent [3]. However, lower loadings of five weight percent octadecylamine actually decrease adsorption capacity to 1.10 weight percent due to pore blockage effects that hinder physisorption between carbon dioxide and silica gel [1] [3].
Adsorbent | Carbon Dioxide Adsorption Capacity (wt% CO₂/adsorbent) | Carbon Dioxide Adsorption Capacity (mmol/g) |
---|---|---|
Pure Silica Gel | 1.85 | 0.42 |
5 wt% Octadecylamine/Silica Gel | 1.10 | 0.25 |
15 wt% Octadecylamine/Silica Gel | 1.79 | 0.41 |
25 wt% Octadecylamine/Silica Gel | 2.45 | 0.56 |
35 wt% Octadecylamine/Silica Gel | Higher than 25% | >0.56 |
The surface modification process involves heat treatment of silica gel at temperatures ranging from 100°C to 600°C before octadecylamine impregnation [2] [6]. X-ray diffraction analysis reveals that heat treatment at 600°C provides optimal conditions for octadecylamine dispersion and interaction with the silica gel surface [2] [6]. The characterization studies demonstrate increasing crystalline octadecylamine intensity with higher amine loading percentages, confirming successful surface modification and dispersion [2] [6].
The enhanced carbon dioxide capture performance stems from the unique pore structure modifications induced by octadecylamine loading [3]. Twenty-five weight percent octadecylamine loading creates optimal pore dimensions that facilitate stronger carbon dioxide-octadecylamine interactions within the silica gel pore surfaces [3]. The combination of reduced pore volume and appropriate pore width contributes to enhanced adsorption capacity through improved molecular interactions [3].
Surface analysis using X-ray photoelectron spectroscopy confirms the presence of octadecylammonium chloride species on modified silica gel surfaces, indicating successful chemical interaction between octadecylamine and atmospheric carbon dioxide during the preparation process [3]. This demonstrates the reactive nature of octadecylamine toward carbon dioxide and supports the proposed chemisorption mechanism [3].
Iron manganese layered double hydroxide serves as an effective heterogeneous catalyst for activating peroxymonosulfate in the degradation of octadecylamine as an organic pollutant [7]. The catalyst fabrication involves coprecipitation processes that create layered double hydroxide structures with optimal iron and manganese ratios for peroxymonosulfate activation [7] [8].
The catalytic degradation mechanism operates through the generation of sulfate radicals and hydroxyl radicals as primary reactive species [7] [9]. Iron manganese layered double hydroxide activates peroxymonosulfate through electron transfer processes involving iron and manganese species in multiple oxidation states [9] [10]. The degradation experiments demonstrate that iron manganese layered double hydroxide achieves eighty-five percent removal of octadecylamine at ten milligrams per liter concentration within twenty-five minutes, significantly outperforming pure peroxymonosulfate systems [7].
Parameter | Value/Result |
---|---|
Degradation Efficiency | 85% removal |
Reaction Time | 25 minutes |
Octadecylamine Concentration | 10 mg/L |
Primary Radicals | Sulfate radicals and hydroxyl radicals |
Catalyst Stability | Good stability with minimal metal leaching |
The radical identification experiments confirm that both sulfate radicals and hydroxyl radicals participate as primary oxidizing species in the octadecylamine degradation process [7]. Electron paramagnetic resonance spectroscopy and radical scavenging studies demonstrate the involvement of these reactive oxygen species in breaking down the octadecylamine molecular structure [7] [9].
The degradation pathway involves the stepwise oxidation of the octadecylamine carbon chain through radical attack mechanisms [7]. Gas chromatography-mass spectrometry analysis reveals the formation of intermediate degradation products that progressively break down into smaller molecular fragments [7]. The proposed degradation mechanism involves initial radical attack on the amine functional group followed by sequential carbon chain cleavage [7].
Environmental factors significantly influence the catalytic degradation performance [7]. Natural organic matter, nitrate ions, and carbonate ions exhibit negative effects on octadecylamine degradation efficiency, while chloride ions promote the degradation process [7]. The catalyst demonstrates excellent reusability with minimal activity loss over multiple degradation cycles [7].
The iron manganese layered double hydroxide catalyst shows superior performance compared to other layered double hydroxide compositions for peroxymonosulfate activation [8] [11]. The synergistic effects between iron and manganese species in the layered structure provide enhanced electron transfer capabilities and radical generation efficiency [9] [10]. X-ray photoelectron spectroscopy analysis reveals the presence of multiple oxidation states of iron and manganese that facilitate continuous redox cycling during peroxymonosulfate activation [9].
Molecular dynamics simulations provide detailed insights into the corrosion inhibition mechanism of octadecylamine in nuclear reactor secondary circuit applications [12] [13]. The simulations investigate the diffusion characteristics of corrosive species including water molecules, oxygen molecules, and chloride ions through octadecylamine inhibitor films under pressurized water reactor operating conditions [12] [13].
The simulation methodology employs the Condensed-phase Optimized Molecular Potentials for Atomistic Simulation Studies force field to model the interactions between octadecylamine molecules and corrosive species [13]. The computational models simulate conditions relevant to nuclear reactor secondary circuits with pressures of eight megapascals and temperatures ranging from 298 Kelvin to 413 Kelvin [13].
Temperature (K) | Oxygen Diffusion Coefficient (×10⁻⁹ m²/s) | Water Diffusion Coefficient (×10⁻⁹ m²/s) | Chloride Diffusion Coefficient (×10⁻⁹ m²/s) |
---|---|---|---|
298 | 0.57 | 0.14 | 0.026 |
323 | 1.49 | 0.54 | 0.077 |
348 | 2.75 | 1.02 | 0.095 |
373 | 3.31 | 2.43 | 0.180 |
398 | 4.18 | 2.93 | 0.260 |
413 | 4.69 | 4.41 | 0.390 |
The simulation results reveal that octadecylamine films exhibit markedly different inhibition abilities for various corrosive species [13]. At all temperatures investigated, the diffusion coefficients follow the order of oxygen greater than water greater than chloride ions, with chloride ion diffusion being approximately one order of magnitude slower than the other species [13]. This differential inhibition performance stems from the strong electrostatic interactions between negatively charged chloride ions and octadecylamine molecules, which trap chloride ions within the octadecylamine matrix and significantly impede their diffusion to metal surfaces [13].
The corrosion inhibition mechanism operates through the formation of protective octadecylamine films that create diffusion barriers for corrosive species [13]. The simulation data demonstrate that octadecylamine reduces chloride ion diffusion by 92.8 percent, water molecule diffusion by 57.0 percent, and oxygen molecule diffusion by 36.5 percent compared to diffusion in pure water at 413 Kelvin and eight megapascals [13].
Temperature effects significantly influence the diffusion coefficients of all species within octadecylamine films [13]. Higher temperatures increase the mobility of corrosive species, suggesting that octadecylamine corrosion inhibition effectiveness decreases with increasing temperature while maintaining relative inhibition performance rankings [13]. The molecular dynamics simulations confirm that octadecylamine forms stable protective films that effectively retard corrosive species transport to metal surfaces [13].
The computational validation demonstrates excellent agreement between calculated and experimental diffusion coefficients for water and oxygen in pure water systems, confirming the reliability of molecular dynamics simulation methods for investigating octadecylamine inhibition mechanisms [13]. The simulations provide molecular-level understanding of how octadecylamine protects carbon steel components in nuclear reactor secondary circuits through physical barrier formation and selective species interaction [13].
Corrosive;Irritant;Health Hazard;Environmental Hazard